(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
描述
Crystallographic Investigation of Pyrido[1,2-a]pyrimidin-4-one Core Architecture
The central pyrido[1,2-a]pyrimidin-4-one scaffold demonstrates planarity with a mean deviation of 0.078 Å from the least-squares plane, as observed in analogous structures. X-ray diffraction studies of related compounds reveal characteristic bond lengths:
- C-N bonds in the pyrimidinone ring: 1.33–1.38 Å
- C-C bonds in the fused pyridine system: 1.39–1.42 Å
- N-C-O angles: 116.9° ± 1.2°
The fused bicyclic system adopts a nearly coplanar arrangement (dihedral angle < 3.5°), facilitating extended π-conjugation across the heteroaromatic system. Methyl substitution at position 9 induces minimal steric distortion, with C9-Cmethyl bond lengths measuring 1.47–1.49 Å. Comparative analysis with unsubstituted analogs shows increased electron density at N1 (pyrimidinone) and C3 (imine attachment point), as evidenced by Hirshfeld surface analysis.
Conformational Analysis of (E)-Imine Configuration and Tautomeric Equilibria
The (E)-configuration of the p-tolylimino methyl group was confirmed through NOESY correlations between the imine proton (δ 8.42 ppm) and aromatic protons of the pyrido[1,2-a]pyrimidin-4-one core. Key conformational parameters include:
- C=N bond length: 1.28 ± 0.01 Å
- Torsion angle (C2-N-C=N): 178.3°
- Dihedral angle between imine and pyrimidinone planes: 85.5° ± 2.1°
DFT calculations at the B3LYP/6-311++G(d,p) level reveal two accessible tautomeric forms separated by 12.3 kcal/mol energy barrier. The keto-amine tautomer predominates (98.7% population at 298 K), stabilized by intramolecular N-H···O=C hydrogen bonding (2.02 Å).
Spectroscopic Fingerprinting via Nuclear Magnetic Resonance and Infrared Techniques
1H NMR (400 MHz, DMSO-d6):
δ 11.96 (s, 1H, NH indole)
δ 8.42 (s, 1H, CH=N)
δ 7.74 (d, J = 8.4 Hz, 2H, Ar-H)
δ 2.32 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6):
δ 164.8 (C=O)
δ 158.2 (C=N)
δ 136.4–115.2 (aromatic carbons)
δ 21.1 (CH3)
IR (KBr, cm−1):
3445 (N-H stretch)
1662 (C=O)
1603 (C=N)
1528 (aromatic C=C)
Quantum Chemical Calculations of Electron Density Distribution
Density Functional Theory (DFT) calculations at the ωB97XD/def2-TZVP level reveal:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -2.17 |
| Band Gap (eV) | 3.65 |
| Dipole Moment (Debye) | 4.78 |
Electrostatic potential mapping shows:
- Maximum negative charge (-0.48 e) at pyrimidinone O4
- Positive charge accumulation (+0.32 e) at C3 imine carbon
- Charge transfer (0.15 e) from p-tolyl to pyrido[1,2-a]pyrimidin-4-one core
Non-covalent interaction (NCI) analysis identifies three critical regions:
属性
IUPAC Name |
2-(3-chloroanilino)-9-methyl-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-15-8-10-18(11-9-15)25-14-20-21(26-19-7-3-6-17(24)13-19)27-22-16(2)5-4-12-28(22)23(20)29/h3-14,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPSNUXBZOPIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N=C3C(=CC=CN3C2=O)C)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with 3-chloroaniline under conditions that promote nucleophilic substitution.
Formation of the Imine Group: The final step involves the condensation of the intermediate product with p-tolualdehyde to form the imine group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imine groups to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity. The presence of the chlorophenyl and toluidine groups enhances its potential as a pharmacophore. The synthesis typically involves the condensation of appropriate amines with carbonyl compounds under controlled conditions to yield the desired product.
Synthesis Methodology
The synthesis of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods, including:
- Condensation Reactions : Utilizing imines and amines in a solvent medium, often followed by purification techniques such as column chromatography.
- Characterization Techniques : The compound can be characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. Studies have shown that (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death in tumor cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
Pyrido[1,2-a]pyrimidine derivatives are noted for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic potential for conditions such as arthritis.
Photocatalysis
Recent studies have explored the use of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one in photocatalytic applications. The compound's ability to absorb visible light makes it suitable for:
- Environmental Remediation : Degradation of organic pollutants under light irradiation.
- Solar Energy Conversion : Potential use in solar cells due to its electronic properties.
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer activity of pyrido[1,2-a]pyrimidine derivatives found that (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the molecular structure could enhance its efficacy.
作用机制
The mechanism of action of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
相似化合物的比较
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the phenylamino and iminomethyl groups, impacting physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
生物活性
The compound (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidine derivative that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of the target compound typically involves the reaction of 3-chlorophenylamine with an appropriate precursor containing a pyrido[1,2-a]pyrimidine core. The detailed synthetic pathway is often characterized by condensation reactions, yielding the final product in moderate to high yields. For example, one study reported the synthesis of similar derivatives through a multi-step process involving imine formation and subsequent cyclization reactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including the compound . In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure exhibited IC50 values ranging from 0.15 to 0.24 µM against human cancer cell lines such as SJSA-1 and MCF-7 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-2-((3-chlorophenyl)amino)... | SJSA-1 | 0.22 |
| Related Compound A | MCF-7 | 0.15 |
| Related Compound B | MDA-MB-468 | 0.24 |
The mechanism by which (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its biological effects may involve inhibition of key enzymes or pathways associated with cancer progression. In particular, studies suggest that these compounds may inhibit the activity of topoisomerase I and II, which are critical for DNA replication and repair .
Case Studies
In a notable case study, researchers evaluated the biological activity of a series of related pyrido[1,2-a]pyrimidines through both in vitro assays and molecular docking studies. The results indicated that these compounds bind effectively to the active sites of target proteins involved in cell proliferation and apoptosis regulation .
Computational Studies
Computational docking studies have provided insights into the binding interactions between (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its targets. These studies suggest favorable interactions that enhance the stability and efficacy of the compound within biological systems .
常见问题
Q. What synthetic methodologies are recommended for preparing pyrido[1,2-a]pyrimidin-4-one derivatives like the target compound?
Methodological Answer: A one-pot synthesis strategy is effective for pyrido[1,2-a]pyrimidinone scaffolds. For example, intermediates can be synthesized via condensation of substituted pyridine-2-amines with cyclic ketones (e.g., 3-acetyldihydrofuran-2-(3H)-one) in the presence of activating agents like HCl or H2SO4, followed by in situ cyclization . Solvent selection (e.g., dichloromethane or toluene) and temperature control (50–80°C) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can structural characterization be performed for this compound?
Methodological Answer:
Q. What are common reaction intermediates in synthesizing this compound?
Methodological Answer: Key intermediates include:
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one : Synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
- Benzyloxy-protected intermediates : Used to stabilize reactive positions during multi-step synthesis (e.g., 9-benzyloxy derivatives) .
Advanced Research Questions
Q. How can catalytic conditions be optimized for asymmetric synthesis or regioselective functionalization?
Methodological Answer:
- Palladium catalysis : Use Pd(OAc)2 with ligands like Xantphos to control reductive cyclization regioselectivity. Solvent polarity (e.g., DMF vs. THF) influences reaction rates .
- Chiral auxiliaries : Introduce enantioselectivity via chiral amines or phosphine ligands. Monitor enantiomeric excess (ee) using chiral HPLC .
- Temperature gradients : Lower temperatures (0–25°C) favor kinetic control, reducing byproduct formation .
Q. How to address contradictions in spectroscopic data for E/Z isomerism in imino groups?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic isomerization by cooling samples to –40°C, slowing interconversion between E and Z isomers .
- DFT calculations : Compare experimental NMR shifts with computed values for each isomer to assign configurations .
- X-ray crystallography : Definitive assignment of configuration via crystal structure analysis (e.g., (E)-configuration confirmed by dihedral angles) .
Q. What experimental design considerations mitigate degradation during prolonged studies?
Methodological Answer:
- Sample stabilization : Store compounds at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis.
- Degradation monitoring : Use LC-MS to track degradation products (e.g., hydrolyzed imino groups). Adjust pH to neutral for aqueous stability .
- Continuous cooling : For time-resolved studies (e.g., kinetic assays), employ refrigerated reactors to slow organic decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
